1-(2,4-Dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as xibenolol hydrochloride or D-32, is a synthetic organic compound belonging to the class of beta-adrenergic blocking agents, also known as beta blockers. [, ] It has been primarily studied for its potential use in cardiovascular research, specifically focusing on its interaction with beta-adrenergic receptors. [] This compound serves as a valuable tool in understanding the physiological and pharmacological roles of these receptors. []
1-(2,4-Dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride functions as a non-selective beta-adrenergic receptor antagonist. [, ] This means it can bind to both beta1 and beta2-adrenergic receptors, blocking the action of neurotransmitters like adrenaline and noradrenaline. [] The specific binding affinity and pharmacological profile of D-32 might differ from other beta-blockers. []
Interestingly, studies indicate that the hypotensive effect of D-32 in renal hypertensive dogs might be primarily attributed to its metabolite, p-OH D-32, rather than D-32 itself. [] This highlights the importance of considering the metabolic pathways and active metabolites when investigating the mechanism of action of this compound.
The primary application of 1-(2,4-Dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride in scientific research appears to be centered around its interaction with beta-adrenergic receptors. [, ]
Investigating beta-receptor subtypes: Researchers have utilized D-32 to distinguish between beta1- and beta2-adrenoceptor mediated responses in conscious dogs. [] By comparing the dosage required to inhibit tachycardia (primarily mediated by beta1-receptors) versus hypotension (mediated by beta2-receptors) induced by isoprenaline, D-32 was categorized as a non-selective beta-blocker, similar to propranolol and pindolol. [] This classification contrasts with selective beta-blockers like atenolol (beta1-selective) and IPS-339 (beta2-selective), which exhibit a greater difference in dosage required to inhibit responses mediated by the different receptor subtypes. []
Studying the duration of beta-blockade: The duration of beta-blocking activity of D-32 has been evaluated in conscious dogs and compared to other beta-blockers like propranolol, atenolol, and pindolol. [] Findings demonstrated that D-32 possessed a significantly longer pharmacological half-life (time required for 50% recovery of beta-blocking action) compared to its serum half-life (time required for a 50% decrease in serum concentration). [] This emphasizes the importance of considering both pharmacokinetic and pharmacodynamic parameters when assessing the duration of action for beta-blockers. []
Metabolic studies: Research on the metabolism of D-32 in humans identified stereoselectivity in its metabolic pathway. [] This finding suggests that the two enantiomers of D-32 (being a racemic mixture) might undergo different metabolic processes, potentially leading to variations in their pharmacological effects. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4